molecular formula C11H15BrO B13867477 1-Bromo-2-tert-butyl-4-methoxybenzene

1-Bromo-2-tert-butyl-4-methoxybenzene

Cat. No.: B13867477
M. Wt: 243.14 g/mol
InChI Key: WDYRYKSPRWZHIR-UHFFFAOYSA-N
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Description

1-Bromo-2-tert-butyl-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the hydrogen atoms are substituted by a bromine atom, a tert-butyl group, and a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-tert-butyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-tert-butyl-4-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-tert-butyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butyl-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butyl and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: 1-Bromo-2-tert-butyl-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specialized research and industrial contexts .

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-tert-butyl-4-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7H,1-4H3

InChI Key

WDYRYKSPRWZHIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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